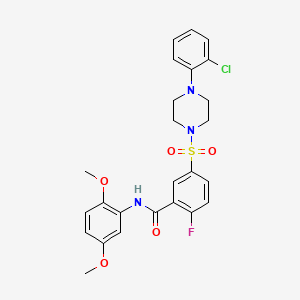

5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

5-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClFN3O5S/c1-34-17-7-10-24(35-2)22(15-17)28-25(31)19-16-18(8-9-21(19)27)36(32,33)30-13-11-29(12-14-30)23-6-4-3-5-20(23)26/h3-10,15-16H,11-14H2,1-2H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBOLCWGMLWNJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClFN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, particularly in the piperazine sulfonyl and benzamide domains. Below is a detailed comparison based on substituent variations and inferred pharmacological implications.

Substituent Analysis and Activity Trends

Table 1: Key Structural Differences and Hypothesized Effects

*Estimated based on analog BA98318 .

Key Observations:

Piperazine Substituents: The 2-chlorophenyl group in the target compound may confer stronger σ-receptor affinity compared to BA98318’s 2,5-dimethylphenyl group, as halogens often enhance binding through hydrophobic interactions .

Fluorine at the 2-position (common in both the target and BA98318) may enhance metabolic stability by blocking cytochrome P450 oxidation .

Hypothetical Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : The 2-fluoro and sulfonyl groups in the target compound likely enhance receptor binding through dipole interactions, as seen in analogs like 851610-58-7 .

- Aromatic Substitutions : The dimethoxy groups on the benzamide may mimic catecholamine structures (e.g., dopamine), suggesting dopaminergic or adrenergic receptor activity .

Q & A

Basic Question: What are the key synthetic steps and purification methods for preparing 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide?

Methodological Answer:

The synthesis typically involves:

Sulfonylation : Reacting a piperazine derivative (e.g., 4-(2-chlorophenyl)piperazine) with a sulfonyl chloride intermediate under anhydrous conditions in a solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Amide Coupling : The sulfonylated intermediate is coupled with 2,5-dimethoxyaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF at 0–25°C.

Fluorination : Introduction of the fluorine substituent on the benzamide ring may require electrophilic fluorination or halogen exchange, depending on precursor availability.

Purification : Normal-phase chromatography (e.g., silica gel with 10% methanol/ammonium hydroxide) or recrystallization from chloroform/ethanol mixtures is used to isolate the product. Yield optimization often requires precise stoichiometric control and inert atmospheres .

Basic Question: How is the structural integrity of this compound confirmed in academic research?

Methodological Answer:

A combination of analytical techniques is employed:

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., fluorine coupling constants, piperazine proton splitting patterns). For example, the 2-fluorobenzamide group shows a doublet near δ 7.5–8.0 ppm (¹H) and a characteristic ¹³C peak at ~160 ppm (C-F).

- LCMS : Retention time (RT) and mass-to-charge ratio (m/z) confirm molecular weight and purity (>98% @ 215/254 nm). Expected m/z: ~550–560 [M+H]+.

- Elemental Analysis : Validates C, H, N, S, and F percentages within ±0.4% of theoretical values.

Contaminants (e.g., unreacted piperazine) are identified via TLC or HPLC .

Advanced Question: What is the rationale for selecting the 2-chlorophenyl and 2,5-dimethoxyphenyl substituents in this compound’s design?

Methodological Answer:

- 2-Chlorophenyl (Piperazine moiety) : Enhances lipophilicity and receptor binding affinity. The chlorine atom’s electron-withdrawing effect stabilizes the piperazine ring, improving metabolic stability. This substituent is common in dopamine receptor ligands, suggesting potential CNS activity .

- 2,5-Dimethoxyphenyl (Benzamide moiety) : Methoxy groups modulate solubility and hydrogen-bonding interactions. The 2,5-substitution pattern avoids steric hindrance during target engagement (e.g., enzyme active sites or GPCRs).

- Fluorine : Introduced to improve bioavailability via reduced CYP450 metabolism. Fluorine’s electronegativity also fine-tunes electronic effects on the benzamide carbonyl .

Advanced Question: How would you design an assay to evaluate this compound’s selectivity for serotonin or dopamine receptors?

Methodological Answer:

Receptor Binding Assays :

- Use radioligands (e.g., [³H]spiperone for 5-HT₂A, [³H]raclopride for D₂/D₃) in competitive binding studies with transfected HEK293 cells.

- Calculate IC₅₀ values and compare to reference antagonists (e.g., ketanserin for 5-HT₂A, haloperidol for D₂).

Functional Assays :

- Measure cAMP accumulation (D₃/D₄) or calcium flux (5-HT₂A) via FRET-based reporters.

- Assess off-target activity against adrenergic (α₁/α₂) and histamine (H₁) receptors.

Data Interpretation :

- A ≥10-fold selectivity ratio (e.g., D₃ vs. D₂) indicates therapeutic potential. Contradictory binding vs. functional data may suggest allosteric modulation or biased agonism .

Advanced Question: How should researchers resolve contradictions between high LCMS purity and low biological activity in this compound?

Methodological Answer:

Purity Reassessment : Confirm LCMS purity with orthogonal methods (e.g., quantitative NMR or elemental analysis) to rule out UV-inactive impurities.

Solubility Testing : Use dynamic light scattering (DLS) to detect aggregation in assay buffers (e.g., PBS or DMEM), which reduces effective concentration.

Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the piperazine ring).

Off-Target Screening : Use a broad-panel kinase or GPCR screen to identify unexpected interactions masking intended activity.

Structural Confirmation : Re-examine NMR data for regiochemical errors (e.g., misassignment of sulfonyl vs. amide linkages) .

Advanced Question: What computational strategies support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Docking Studies :

- Model the compound into receptor crystal structures (e.g., 5-HT₂A PDB: 6A93) using AutoDock Vina. Focus on piperazine-sulfonyl interactions with conserved aspartate residues (e.g., D3.32 in GPCRs).

QSAR Modeling :

- Build a dataset of analogs with varying substituents (e.g., Cl → F, methoxy → ethoxy). Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values.

MD Simulations :

- Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess binding stability. Key metrics include ligand RMSD (<2 Å) and hydrogen bond occupancy (>50%).

Free Energy Calculations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.